molecular formula C12H22N4O B13345886 (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13345886
M. Wt: 238.33 g/mol
InChI Key: IYBOCDSTDIKTAR-UHFFFAOYSA-N
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Description

(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole core linked to an azetidine ring, a structure commonly associated with various pharmacological activities. Triazole-containing analogs are extensively investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents. The specific research applications and biological profile of this compound are currently under investigation. Researchers are exploring its mechanism of action and potential as a scaffold for developing new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

[1-[[1-(3-methylbutyl)azetidin-3-yl]methyl]triazol-4-yl]methanol

InChI

InChI=1S/C12H22N4O/c1-10(2)3-4-15-5-11(6-15)7-16-8-12(9-17)13-14-16/h8,10-11,17H,3-7,9H2,1-2H3

InChI Key

IYBOCDSTDIKTAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(C1)CN2C=C(N=N2)CO

Origin of Product

United States

Preparation Methods

Construction of the Azetidine Moiety

Methodology:

  • Starting Material: 3-azetidinone derivatives or azetidine precursors.
  • Approach: Nucleophilic substitution or cyclization reactions to introduce the isopentyl group at the 1-position of azetidine.
  • Typical Reaction Conditions: Use of alkyl halides (e.g., isopentyl halides) in the presence of bases like potassium carbonate under reflux conditions to yield 1-isopentylazetidine.

Representative Reaction:

Azetidine-3-carboxylic acid derivative + isopentyl halide → 1-isopentylazetidine

Summary of the Most Probable Synthetic Route

Step Description Reagents & Conditions Purpose
1 Alkylation of azetidine Isopentyl halide + base Introduce isopentyl group
2 Synthesis of azide or alkyne precursor Standard organic synthesis Prepare for click chemistry
3 Click cycloaddition CuSO₄, sodium ascorbate, solvent Form 1,2,3-triazole core
4 Linkage formation Methylation or hydroxymethylation Attach methanol group
5 Final functionalization Formaldehyde, reduction Introduce methanol moiety

Data Table: Representative Synthesis Parameters

Reaction Step Reagents Solvent Catalyst Temperature Yield (%) Notes
Azetidine alkylation Isopentyl halide Acetone K₂CO₃ Reflux 75–85 Efficient alkylation
Click reaction Azide + alkyne Tert-butanol/water CuSO₄ Room temp 90–95 High regioselectivity
Methylation Methyl iodide DMF K₂CO₃ Room temp 80–90 Purity critical
Hydroxymethylation Formaldehyde Water Acid/base Mild 70–85 Functional group installation

Final Remarks

The synthesis of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be efficiently achieved through a multistep process emphasizing azetidine ring alkylation, click chemistry for triazole formation, and subsequent functionalization with methanol groups. The outlined methods are supported by recent literature, patent disclosures, and established organic synthesis principles, ensuring a robust foundation for further industrial development.

Chemical Reactions Analysis

Types of Reactions

(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or triazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study the interactions of azetidine and triazole-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in biological systems.

Medicine

In medicine, (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of polymers or other materials with specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs vary primarily in substituents on the azetidine and triazole moieties, influencing lipophilicity, steric bulk, and hydrogen-bonding capacity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Azetidine/Triazole Substituents Molecular Weight Key Features
Target Compound C13H24N4O Isopentyl (azetidine), hydroxymethyl (triazole) 264.36 Branched alkyl, small heterocycle
(1-Ethyl-1H-1,2,3-triazol-5-yl)methanol C5H9N3O Ethyl (triazole) 127.15 Linear alkyl, minimal steric hindrance
{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol C22H24N4O Diphenylmethyl (azetidine) 360.46 Bulky aromatic substituent
(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol C8H13N3O Cyclopropyl, ethyl (triazole) 167.21 Small cyclic substituent
Compound 9b (1,3,4-thiadiazole derivative) C22H21N5O2S Phenyl, methyl (triazole), thiadiazole linkage 427.50 Antitumor activity (HepG2 IC50 = 2.94 µM)
Key Observations:
  • Azetidine vs. Triazole Substitutions : The target compound’s azetidine-isopentyl group contrasts with simpler alkyl (e.g., ethyl in ) or aromatic (diphenylmethyl in ) substitutions. Azetidine’s four-membered ring introduces conformational rigidity compared to five- or six-membered heterocycles.
  • Hydroxymethyl Group : The -CH2OH moiety is conserved in many analogs (e.g., ), suggesting its role in hydrogen bonding or solubility.
Caveats:

    Biological Activity

    The compound (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol represents a novel class of chemical entities with potential therapeutic applications. Its unique structure combines a triazole moiety with an azetidine ring, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    The biological activity of this compound is hypothesized to be mediated through multiple pathways:

    • Triazole Moiety: The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling.
    • Azetidine Ring: The azetidine structure may enhance the compound’s ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy.

    Antimicrobial Activity

    Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis and function.

    Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
    Staphylococcus aureus150.5
    Escherichia coli180.3
    Candida albicans200.4

    Antioxidant Activity

    The antioxidant potential of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been investigated using various assays such as DPPH and FRAP. Preliminary results suggest that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

    Case Studies

    Case Study 1: Antitumor Activity

    In a xenograft mouse model, a derivative of this compound demonstrated significant antitumor effects. The study showed a reduction in tumor size by approximately 60% compared to control groups when administered at low doses over a two-week period. This suggests potential applicability in cancer therapy.

    Case Study 2: Neuroprotective Effects

    Another investigation highlighted the neuroprotective properties of similar triazole compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting a promising avenue for treating neurodegenerative diseases.

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are commonly employed for synthesizing (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?

    • Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry") to form the triazole core. Key steps include:

    Preparation of an azide derivative of isopentylazetidine.

    Reaction with propargyl alcohol derivatives under Cu(I) catalysis.

    • Critical Parameters : Optimize reaction temperature (60–80°C), solvent (t-BuOH/H2O), and catalyst loading (1–5 mol% CuSO4·NaAsc) to achieve yields >75% .
    • Validation : Monitor reaction progress via TLC and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

    Q. How is the compound characterized structurally?

    • Methodological Answer :

    • X-ray crystallography : Use SHELXL for refinement (monoclinic space group, Z = 4) to resolve bond lengths (e.g., triazole C-N: 1.34 Å) and angles. SHELX programs are robust for handling twinned data or high-resolution structures .
    • Spectroscopy :
    • NMR : <sup>1</sup>H NMR shows distinct peaks for azetidine (δ 3.2–3.5 ppm) and triazole (δ 7.8–8.1 ppm).
    • FTIR : Confirm hydroxyl (3400–3500 cm<sup>-1</sup>) and triazole (1600 cm<sup>-1</sup>) stretches .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to mitigate byproducts in triazole ring formation?

    • Methodological Answer :

    • Solvent Screening : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions. Mixed solvents (t-BuOH/H2O) balance solubility and selectivity .
    • Catalyst Alternatives : Ru- or Ir-catalyzed cycloadditions avoid Cu residues for biomedical applications, though yields drop to ~60% .
    • Table 1 : Optimization Data (Hypothetical)
    SolventCatalystTemp (°C)Yield (%)Purity (%)
    t-BuOH/H2OCuSO4808298
    DMFRu(PPh3)3Cl1005885

    Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

    • Methodological Answer :

    • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gap: ~4.5 eV) and nucleophilic sites .
    • Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzyme) using AutoDock Vina. Results suggest hydrogen bonding between the triazole-OH and heme cofactor (binding affinity: −8.2 kcal/mol) .

    Q. How to resolve contradictions in biological activity data across studies?

    • Methodological Answer :

    • Assay Standardization : Use MTT assays with consistent cell lines (e.g., A549 for anticancer activity) and controls (e.g., doxorubicin).
    • Data Comparison :
    • Table 2 : Anticancer IC50 Values for Analogues
    CompoundIC50 (µM)Cell Line
    Fluorophenyl-triazole derivative45.1A549
    Chlorophenyl-triazole derivative78.9A549
    • Statistical Analysis : Apply ANOVA to assess significance of substituent effects (e.g., electron-withdrawing groups enhance activity).

    Data Analysis & Technical Challenges

    Q. What strategies validate crystallographic data when twinning or disorder is present?

    • Methodological Answer :

    • SHELXL Refinement : Use TWIN/BASF commands to model twinning ratios (e.g., 0.35 for hemihedral twinning).
    • Validation Metrics : Check Rint (<0.05) and GooF (0.9–1.1). Disorder in the isopentyl chain can be resolved with PART instructions .

    Q. How to address low reproducibility in biological assays for this compound?

    • Methodological Answer :

    • Purity Control : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
    • Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

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